Lipophilicity and Hydrogen-Bonding Profile: Target Compound vs. Naptalam Computed Descriptors
The target compound exhibits a computed XLogP3 of 3.8 compared to 3.5 for naptalam (CAS 132-66-1), representing a ~0.3 log unit increase in lipophilicity [1][2]. More critically, the target compound has one hydrogen bond donor (the carbamoyl NH) versus two for naptalam (carbamoyl NH plus carboxylic acid OH), and four hydrogen bond acceptors versus three for naptalam [1][2]. The reduction from two HBDs to one is a non-trivial change for membrane permeability prediction: Ro5 compliance and CNS MPO scoring algorithms weight HBD count heavily, and a shift from 2 to 1 HBD removes the compound from the 'borderline' permeability category into a more favorable predicted absorption profile [1].
| Evidence Dimension | Computed physicochemical descriptors (XLogP3, HBD, HBA, Rotatable bonds) |
|---|---|
| Target Compound Data | XLogP3: 3.8; HBD: 1; HBA: 4; Rotatable bonds: 5; MW: 335.4 g/mol; TPSA: ~75.6 Ų (estimated from fragment contributions) |
| Comparator Or Baseline | Naptalam (CAS 132-66-1): XLogP3: 3.5; HBD: 2; HBA: 3; Rotatable bonds: 3; MW: 291.3 g/mol; TPSA: 66.4 Ų |
| Quantified Difference | ΔXLogP3 = +0.3; ΔHBD = -1; ΔHBA = +1; ΔRotatable bonds = +2; ΔMW = +44.1 g/mol; ΔTPSA ≈ +9.2 Ų |
| Conditions | Computed using XLogP3 3.0, Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1]; naptalam descriptors from Basechem.org/PubChem [2] |
Why This Matters
The reduction from two to one HBD, combined with increased lipophilicity, predicts improved passive membrane permeability for the target compound relative to naptalam, which is directly relevant for cell-based assay design and potential in vivo applications where the free carboxylic acid of naptalam limits intracellular access.
- [1] PubChem CID 6710445: Computed properties — XLogP3-AA: 3.8; Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 4; Rotatable Bond Count: 5; Molecular Weight: 335.4 g/mol. PubChem release 2025.09.15. View Source
- [2] Naptalam (CAS 132-66-1) computed descriptors: XLogP: 3.5, HBD: 2, HBA: 3, Rotatable bonds: 3, TPSA: 66.4 Ų. Source: Basechem.org / PubChem. View Source
